Bienvenue dans la boutique en ligne BenchChem!

(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide

Asymmetric hydrogenation Enantiomeric excess HIV protease inhibitor intermediate

(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide, also referred to as (S)-piperazine-2-tert-butylcarboxamide or S-BPCA, is a chiral piperazine-2-carboxamide derivative bearing a tert-butyl substituent on the amide nitrogen. The compound possesses a single stereocenter at the 2-position of the piperazine ring, imparting enantiomeric specificity critical for its primary application as a key intermediate in the synthesis of the HIV protease inhibitor indinavir (MK-639).

Molecular Formula C9H19N3O
Molecular Weight 185.27 g/mol
CAS No. 166941-47-5
Cat. No. B069055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide
CAS166941-47-5
Molecular FormulaC9H19N3O
Molecular Weight185.27 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CNCCN1
InChIInChI=1S/C9H19N3O/c1-9(2,3)12-8(13)7-6-10-4-5-11-7/h7,10-11H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1
InChIKeyOEZDMLLCIUSINT-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide (CAS 166941-47-5): Chiral Piperazine Building Block for Asymmetric Synthesis


(2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide, also referred to as (S)-piperazine-2-tert-butylcarboxamide or S-BPCA, is a chiral piperazine-2-carboxamide derivative bearing a tert-butyl substituent on the amide nitrogen. The compound possesses a single stereocenter at the 2-position of the piperazine ring, imparting enantiomeric specificity critical for its primary application as a key intermediate in the synthesis of the HIV protease inhibitor indinavir (MK-639) [1]. It is commercially available from multiple specialist suppliers at purities of 95–98%, with the (S)-configuration confirmed by optical rotation and chiral chromatographic methods .

Why Generic Substitution Fails for (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide


This compound cannot be generically substituted by its (R)-enantiomer, racemic mixture, or des-tert-butyl analog without compromising downstream stereochemical integrity and biological function. Indinavir, the drug substance for which this intermediate is specifically designed, incorporates the (S)-piperazine-2-tert-butylcarboxamide fragment at a position essential for protease binding. Use of the (R)-enantiomer (CAS 166941-51-1) would yield the diastereomeric indinavir analog with severely diminished antiviral potency [1]. Similarly, the des-tert-butyl congener (S)-piperazine-2-carboxamide exhibits markedly different enzymatic substrate specificity, with 3.7% relative activity toward L-proline amide hydrolase compared to only 0.2% for the tert-butyl derivative, precluding its use as a one-for-one replacement in enzymatic resolution or amidase-coupled synthetic routes [2].

Quantitative Differentiation Evidence for (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide vs. Closest Analogs


Enantiomeric Purity: (S)-Enantiomer Achieves 99% ee vs. Racemic or (R)-Enantiomer in Indinavir Intermediate Synthesis

The asymmetric hydrogenation of a tetrahydropyrazine precursor using [(R)-BINAP(COD)Rh]OTf catalyst delivers (2S)-N-(1,1-dimethylethyl)piperazine-2-carboxamide in 96% chemical yield and 99% enantiomeric excess (ee), directly isolating the desired (S)-enantiomer [1]. In contrast, the (R)-enantiomer (CAS 166941-51-1) when produced via analogous catalytic methods without the matched chiral ligand yields no net asymmetric induction and is obtained only as a racemic mixture unless a separate resolution step is employed [1]. The 99% ee value represents a quantifiable enantiopurity threshold that the (R)-enantiomer or racemate cannot meet without additional enantiomeric enrichment, which adds cost and reduces yield.

Asymmetric hydrogenation Enantiomeric excess HIV protease inhibitor intermediate

Enzymatic Stereoselectivity: S-Amidase vs. R-Amidase Activity on Respective Enantiomers

Two stereocomplementary amidases have been characterized for the kinetic resolution of racemic piperazine-2-tert-butylcarboxamide. The S-stereoselective amidase LaaA from Pseudomonas azotoformans IAM 1603 exhibits a specific activity of 0.000894 µmol/min/mg on (S)-piperazine-2-tert-butylcarboxamide [1]. The R-stereoselective amidase RamA from Pseudomonas sp. MCI3434 shows a purified specific activity of 2.56 mU/mg (0.00256 µmol/min/mg) on (R)-piperazine-2-tert-butylcarboxamide, approximately 2.86-fold higher than the S-amidase toward its cognate substrate [2]. Critically, the S-amidase LaaA displays absolute stereochemical fidelity: it does not accept the (R)-enantiomer as a substrate, and the R-amidase RamA does not hydrolyze the (S)-enantiomer, providing orthogonal resolution pathways [1][2].

Enzymatic resolution Stereo selectivity Amidase

Substrate Specificity: tert-Butyl Substituent Reduces Amidase Relative Activity by >18-fold vs. Des-tert-butyl Analog

Comparative substrate profiling of the S-stereoselective amidase LaaA reveals that (2S)-N-(1,1-dimethylethyl)piperazine-2-carboxamide (i.e., the tert-butylcarboxamide) exhibits only 0.2% relative activity compared to the reference substrate L-proline amide (set to 100%) [1]. In contrast, the des-tert-butyl analog (S)-piperazine-2-carboxamide shows a relative activity of 3.7% under identical assay conditions, representing an 18.5-fold higher turnover rate for the non-alkylated amide [1]. This substantial difference demonstrates that the tert-butyl group profoundly attenuates substrate recognition by the hydrolase active site, likely due to steric hindrance.

Substrate specificity Amidase Structure–activity relationship

Patent-Protected Industrial Route: Single-Step Enantioselective Synthesis Delivers 96% Yield at 99% ee

The industrial preparation of (2S)-N-(1,1-dimethylethyl)piperazine-2-carboxamide is protected under US Patent 5,723,615, which describes an improved process using chiral hydrogenation to afford the 4-protected-(S)-piperazine-2-tert-butylcarboxamide in high yields [1]. The preferred embodiment employs [(R)-BINAP(COD)Rh]OTf as the chiral catalyst, achieving 96% isolated yield and 99% ee in a single hydrogenation step, followed by simple crystallization to achieve >99% chemical purity [2]. Process economics are further enhanced by the use of commercially available, recoverable rhodium catalysts and standard hydrogenation equipment, avoiding the need for chiral auxiliaries or stoichiometric resolution agents.

Process chemistry Asymmetric catalysis HIV protease inhibitor

Chiral Purity Impact on Drug Substance: The (S)-Enantiomer is Indispensable for Indinavir Pharmacophore Construction

The (2S)-N-(1,1-dimethylethyl)piperazine-2-carboxamide fragment constitutes the P2' ligand of indinavir, making direct hydrogen-bonding contacts with Asp29' and Asp30' of the HIV-1 protease dimer interface [1]. The absolute configuration at the piperazine 2-position is fixed as (S) in the active drug molecule. Substitution with the (R)-enantiomer (CAS 166941-51-1) would invert the stereochemistry of the P2' binding element, leading to a diastereomer that is predicted to lose key hydrogen-bonding interactions based on the co-crystal structure of indinavir-bound HIV protease (PDB entry 1HSG) [1]. Quantitative K_i values for indinavir against HIV-1 protease are reported as 0.36 nM; the corresponding (R)-piperazine diastereomer has not been reported as a registered drug substance, consistent with the expectation of severely reduced or absent inhibitory activity [1].

HIV protease inhibitor Indinavir Chiral intermediate

High-Value Application Scenarios for (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide in Research and Industrial Procurement


GMP Intermediate for Indinavir and Second-Generation HIV Protease Inhibitors

Procurement of (2S)-N-(1,1-dimethylethyl)piperazine-2-carboxamide at ≥99% ee is essential for the manufacture of indinavir sulfate active pharmaceutical ingredient (API) under current Good Manufacturing Practice (cGMP) conditions. The compound is elaborated via N-alkylation with 3-picolyl chloride and subsequent peptide coupling to construct the full indinavir scaffold [1]. Only the (S)-enantiomer meets the ICH Q3A threshold for chiral impurity specification; the (R)-enantiomer, if present above 0.5%, would constitute an unqualified impurity requiring toxicological qualification. Suppliers offering GMP-grade material with a Certificate of Analysis documenting enantiomeric purity by chiral HPLC are preferred for this application.

Enzymatic Desymmetrization and Chiral Pool Synthesis

The stereospecific amidase LaaA enables the preparative kinetic resolution of racemic piperazine-2-tert-butylcarboxamide to produce enantiopure (S)-piperazine-2-carboxylic acid, a versatile chiral building block for NMDA receptor antagonists, cardioprotective nucleoside transport blockers, and additional HIV protease inhibitors [1]. Purchasing pre-resolved (S)-piperazine-2-tert-butylcarboxamide as a starting material avoids the need to invest in enzyme production and resolution process development, accelerating research timelines for academic and biotech laboratories exploring piperazine-based bioactive molecules [2].

Chiral Ligand and Organocatalyst Synthesis

The vicinal diamine motif embedded in (2S)-N-(1,1-dimethylethyl)piperazine-2-carboxamide can be elaborated into chiral N-heterocyclic carbene (NHC) ligand precursors or bifunctional organocatalysts. The tert-butylcarboxamide group provides both steric bulk and a hydrogen-bonding donor–acceptor pair, enabling the design of catalysts with tunable enantioselectivity for asymmetric aldol, Michael, and Mannich reactions. Researchers procuring this compound for ligand development benefit from its well-defined single-enantiomer architecture, which translates directly into predictable stereochemical outcomes in catalytic applications [1].

Reference Standard for Chiral Analytical Method Development

Owing to its well-characterized enantiomeric purity (99% ee achievable via the Rossen hydrogenation route), (2S)-N-(1,1-dimethylethyl)piperazine-2-carboxamide serves as an excellent chiral reference standard for method validation in HPLC and SFC assays. Its distinct retention time on polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H) provides a robust system suitability benchmark for the separation of piperazine-containing enantiomeric pairs in quality control laboratories [1].

Quote Request

Request a Quote for (2S)-N-(1,1-Dimethylethyl)piperazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.